molecular formula C18H25N B2628858 [5-(1-Adamantyl)-2-ethylphenyl]amine CAS No. 696621-80-4

[5-(1-Adamantyl)-2-ethylphenyl]amine

Cat. No.: B2628858
CAS No.: 696621-80-4
M. Wt: 255.405
InChI Key: RZNXNFOOKXUKLF-UHFFFAOYSA-N
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Description

[5-(1-Adamantyl)-2-ethylphenyl]amine is an organic compound characterized by the presence of an adamantyl group attached to a phenyl ring, which is further substituted with an ethyl group and an amine group. This compound is notable for its unique structural features, which confer distinct chemical and physical properties. The adamantyl group, a bulky and rigid structure, imparts stability and resistance to metabolic degradation, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1-Adamantyl)-2-ethylphenyl]amine typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. The use of advanced catalytic systems and optimized reaction parameters ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[5-(1-Adamantyl)-2-ethylphenyl]amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

[5-(1-Adamantyl)-2-ethylphenyl]amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [5-(1-Adamantyl)-2-ethylphenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through its interaction with cellular signaling pathways, leading to various physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • [5-(1-Adamantyl)-2-methylphenyl]amine
  • [5-(1-Adamantyl)-2-propylphenyl]amine
  • [5-(1-Adamantyl)-2-isopropylphenyl]amine

Uniqueness

[5-(1-Adamantyl)-2-ethylphenyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the ethyl group at the 2-position of the phenyl ring differentiates it from other similar compounds, influencing its reactivity and interaction with molecular targets .

Properties

IUPAC Name

5-(1-adamantyl)-2-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N/c1-2-15-3-4-16(8-17(15)19)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNXNFOOKXUKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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